Welcome to the BenchChem Online Store!
molecular formula C11H15NO B8594323 2-Allylamino-2-phenyl-ethanol

2-Allylamino-2-phenyl-ethanol

Cat. No. B8594323
M. Wt: 177.24 g/mol
InChI Key: AOJYHRUNEFKAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06939986B2

Procedure details

To a solution of 0.57 ml (5 mmol) 2-phenyl-oxirane in 5 ml tetrahydrofuran 0.26 g (1 mmol) magnesium bromide diethyl etherate was added at room temperature. The mixture was treated under argon with stirring with 0.56 ml (7.5 mmol) allylamine whereby a white suspension formed which dissolved after heating to 100° C. in a closed container. The yellow solution was heated at 100° C. for 2 hours, cooled to room temperature and stirred vigorously with 5 ml of 5N aqueous ammonium chloride solution for 10 minutes. The organic phase was separated, dried over 3 g of sodium sulfate, filtered and evaporated in a rotary evaporator. The oily residue containing the products was separated by chromatography on a silica gel column using tert.-butyl methyl ether containing 1% of conc. aqueous ammonia as the eluent to obtain 0.3 g of 2-allylamino-1-phenyl-ethanol (compound A) and 0.2 g 2-allylamino-2-phenyl-ethanol (compound B) as yellowish oils.
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCCC1.[CH2:15]([NH2:18])[CH:16]=[CH2:17].[Cl-].[NH4+]>>[CH2:15]([NH:18][CH2:9][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:8])[CH:16]=[CH2:17].[CH2:15]([NH:18][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:9][OH:8])[CH:16]=[CH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
0.57 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC1
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated under argon
CUSTOM
Type
CUSTOM
Details
formed which
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was heated at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 3 g of sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
ADDITION
Type
ADDITION
Details
The oily residue containing the products
CUSTOM
Type
CUSTOM
Details
was separated by chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
Name
Type
product
Smiles
C(C=C)NC(CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06939986B2

Procedure details

To a solution of 0.57 ml (5 mmol) 2-phenyl-oxirane in 5 ml tetrahydrofuran 0.26 g (1 mmol) magnesium bromide diethyl etherate was added at room temperature. The mixture was treated under argon with stirring with 0.56 ml (7.5 mmol) allylamine whereby a white suspension formed which dissolved after heating to 100° C. in a closed container. The yellow solution was heated at 100° C. for 2 hours, cooled to room temperature and stirred vigorously with 5 ml of 5N aqueous ammonium chloride solution for 10 minutes. The organic phase was separated, dried over 3 g of sodium sulfate, filtered and evaporated in a rotary evaporator. The oily residue containing the products was separated by chromatography on a silica gel column using tert.-butyl methyl ether containing 1% of conc. aqueous ammonia as the eluent to obtain 0.3 g of 2-allylamino-1-phenyl-ethanol (compound A) and 0.2 g 2-allylamino-2-phenyl-ethanol (compound B) as yellowish oils.
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCCC1.[CH2:15]([NH2:18])[CH:16]=[CH2:17].[Cl-].[NH4+]>>[CH2:15]([NH:18][CH2:9][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:8])[CH:16]=[CH2:17].[CH2:15]([NH:18][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:9][OH:8])[CH:16]=[CH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
0.57 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC1
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated under argon
CUSTOM
Type
CUSTOM
Details
formed which
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was heated at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 3 g of sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
ADDITION
Type
ADDITION
Details
The oily residue containing the products
CUSTOM
Type
CUSTOM
Details
was separated by chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
Name
Type
product
Smiles
C(C=C)NC(CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.